1-Methyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one
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Overview
Description
1-Methyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one is a compound that features a pyrrolidinone core with a piperidinylmethoxy substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidinone and piperidine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
The synthesis of 1-Methyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Piperidinylmethoxy Group: The piperidinylmethoxy group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrrolidinone core.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Methyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethoxy group, where nucleophiles replace the methoxy group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one involves its interaction with molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
1-Methyl-4-((piperidin-4-yloxy)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Methyl-4-piperidone: This compound shares the piperidine moiety but lacks the pyrrolidinone core, resulting in different chemical and biological properties.
Piperidine-4-one derivatives: These compounds have variations in the substituents on the piperidine ring, leading to diverse applications and activities.
Pyrrolidin-2-ones: Compounds with different substituents on the pyrrolidinone core can exhibit unique properties and uses.
The uniqueness of this compound lies in its combination of the pyrrolidinone and piperidine moieties, providing a versatile scaffold for various applications .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methyl-4-(piperidin-4-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H20N2O2/c1-13-7-9(6-11(13)14)8-15-10-2-4-12-5-3-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
IMDLFAXRRFVXOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)COC2CCNCC2 |
Origin of Product |
United States |
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